molecular formula C6H5BrO2S B1463252 Methyl 5-bromothiophene-3-carboxylate CAS No. 88770-19-8

Methyl 5-bromothiophene-3-carboxylate

Cat. No.: B1463252
CAS No.: 88770-19-8
M. Wt: 221.07 g/mol
InChI Key: VFWZOBQPAHYSDL-UHFFFAOYSA-N
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Description

Methyl 5-bromothiophene-3-carboxylate (CAS: 88770-19-8) is a brominated thiophene derivative featuring a bromine atom at the 5-position and a methyl ester group at the 3-position of the heterocyclic ring. This compound is a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, enabling the introduction of functionalized thiophene moieties into complex molecules . Its synthesis typically involves bromination of methyl thiophene-3-carboxylate under reflux conditions, achieving yields up to 91% under optimized protocols .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromothiophene-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound can act as a substrate for enzymes that catalyze the formation of carbon–carbon bonds, thereby facilitating the synthesis of complex organic molecules.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have shown potential anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through interactions with specific cellular targets, leading to alterations in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the Suzuki–Miyaura coupling reaction, this compound acts as a substrate, facilitating the transfer of organic groups from boron to palladium . This interaction results in the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain its stability . Long-term studies have shown that this compound can have sustained effects on cellular function, depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial properties. At higher doses, it may cause toxic or adverse effects. It is essential to determine the threshold levels and safe dosage ranges to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, thiophene derivatives are known to undergo metabolic transformations, leading to the formation of biologically active metabolites . These metabolic pathways can influence the compound’s overall biological activity and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can affect its therapeutic potential and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl 5-bromothiophene-3-carboxylate (C6H5BrO2S) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This data suggests that the compound has potential as a broad-spectrum antimicrobial agent, particularly against certain pathogenic bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity Against Human Cancer Cell Lines

Cell LineIC50 (µM)
HepG2 (liver cancer)<25
MCF-7 (breast cancer)<25
PC-3 (prostate cancer)<30

These findings indicate that the compound possesses notable anti-proliferative effects, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential use in treating infections caused by resistant strains .
  • Anticancer Research : In a separate investigation focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The study concluded that the compound induced apoptosis in HepG2 cells through mitochondrial pathway activation . This suggests a mechanism involving oxidative stress and mitochondrial dysfunction as key factors in its anticancer efficacy.

Scientific Research Applications

Scientific Research Applications

Methyl 5-bromothiophene-3-carboxylate is a versatile compound with applications in chemistry, biology, medicine, and industry. Its specific substitution pattern provides unique chemical and biological properties.

  • Synthetic Chemistry this compound serves as a crucial building block in synthesizing complex heterocyclic compounds. It is also a key intermediate in synthesizing pharmaceuticals and agrochemicals, which allows researchers to efficiently develop new drugs and crop protection agents . The compound is often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its role in the Suzuki–Miyaura coupling reaction contributes to the formation of new carbon-carbon bonds, a crucial step in synthesizing various organic compounds.
  • Material Science It is used in producing conductive polymers and organic semiconductors, essential for developing advanced electronic devices like organic light-emitting diodes (OLEDs) .
  • Biological Research The compound has been studied for its potential biological activity, making it a candidate for developing new therapeutic agents targeting specific diseases . Thiophene derivatives, including this compound, have demonstrated potential anticancer, anti-inflammatory, and antimicrobial properties.
  • Environmental Applications this compound can be utilized in designing eco-friendly pesticides, offering a more sustainable approach to agriculture .
  • Analytical Chemistry It is employed as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures in various industrial applications .

Biological and Biochemical Activities

This compound plays a significant role in biochemical reactions, particularly in synthesizing thiophene derivatives. It interacts with various enzymes, proteins, and other biomolecules and is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound influences various cellular processes and functions, affecting cell signaling pathways, gene expression, and cellular metabolism.

Stability and Storage

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability.

Safety and Hazards

The compound is classified with the following hazards :

  • Harmful if swallowed
  • Causes skin irritation
  • Causes serious eye irritation
  • May cause respiratory irritation

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 5-bromothiophene-3-carboxylate, and how can reaction yield be maximized?

Methodological Answer: A high-yield synthesis (91%) involves refluxing 5-bromothiophene-3-carboxylic acid with bromine in acetic acid, followed by neutralization with sodium bicarbonate. Key steps include:

  • Slow addition of bromine in acetic acid at 0°C to minimize side reactions.
  • Stirring at room temperature for 20 minutes to ensure complete bromination.
  • Precipitation and recrystallization from hot water to isolate the product .
    Optimization Tips:
  • Monitor reaction temperature to avoid over-bromination.
  • Use excess bromine (2 mL for 5 g substrate) to drive the reaction forward.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm regioselectivity of bromination and esterification. The thiophene ring protons exhibit distinct splitting patterns due to aromatic deshielding .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C6_6H5_5BrO2_2S, MW 237.07) and isotopic distribution of bromine .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to this compound for functionalization?

Methodological Answer: The bromine atom serves as a site for palladium-catalyzed coupling. A typical protocol includes:

  • Catalyst System: Pd(PPh3_3)4_4 (2 mol%) with K3_3PO4_4 as a base in dioxane/water (3:1).
  • Conditions: Heat at 80°C for 12 hours under argon.
  • Applications: Coupling with aryl/heteroaryl boronic acids introduces substituents at the 5-position, enabling access to π-conjugated systems for optoelectronic materials .
    Data Contradictions:
  • Steric hindrance from the methyl ester may reduce coupling efficiency. Alternatives like Stille coupling (using organotin reagents) can improve yields .

Q. How can crystallographic data discrepancies be resolved when determining the structure of derivatives?

Methodological Answer:

  • Software Tools: Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution. SHELX programs are robust for handling twinned crystals or high-resolution data .
  • Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify disorder or misassigned atoms .
  • Case Study: For ambiguous electron density near the ester group, iterative refinement with geometric restraints (e.g., C=O bond length = 1.21 Å) improves accuracy .

Q. What strategies mitigate air/moisture sensitivity in intermediates during multi-step synthesis?

Methodological Answer:

  • Handling: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent additions).
  • Stabilization: Protect the ester group by silylation (e.g., TMSCl) before lithiation .
  • Monitoring: In-situ FTIR tracks reactive intermediates (e.g., acyl chlorides) to minimize decomposition .

Q. How can computational methods predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electron-rich sites on the thiophene ring. The 5-bromo substituent directs electrophiles to the 2- or 4-positions .
  • Software: Gaussian 16 with B3LYP/6-31G(d) basis set models reaction pathways and transition states .

Q. What experimental designs address low regioselectivity in functionalization reactions?

Methodological Answer:

  • Directed Ortho-Metalation (DoM): Use a directing group (e.g., amides) to control substitution patterns. For example, convert the ester to a carboxamide to enhance metal coordination .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, improving selectivity for para-substitution .

Q. How do kinetic studies elucidate reaction mechanisms in nucleophilic substitutions?

Methodological Answer:

  • Pseudo-First-Order Conditions: Use excess nucleophile (e.g., NaN3_3) and monitor reaction progress via 1^1H NMR.
  • Activation Parameters: Calculate ΔH^\ddagger and ΔS^\ddagger via Eyring plots to distinguish between associative (SN2) and dissociative (SN1) mechanisms .
  • Isotope Effects: Compare kHk_{H}/kDk_{D} for reactions in H2_2O vs. D2_2O to identify proton-transfer steps .

Tables for Key Data

Property Value Reference
Melting Point155–156°C
Molecular Weight237.07 g/mol
CAS RN162848-23-9
Optimal Reaction Yield91% (bromination in acetic acid)
Common Coupling ReactionSuzuki-Miyaura (Pd catalysts)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

Positional Isomers

  • Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3): This positional isomer features an amino group at the 3-position and a methyl ester at the 2-position. The amino group enhances nucleophilicity, making it more reactive in electrophilic substitutions compared to Methyl 5-bromothiophene-3-carboxylate. This compound is used in pharmaceuticals and agrochemicals due to its ability to form stable hydrogen bonds .
  • Such isomers are less commonly reported, suggesting lower synthetic utility or stability.

Functionalized Derivatives

  • 5-Vinylthiophene-3-carboxylic acid :
    Synthesized from this compound via palladium-catalyzed vinylation (66% yield), this derivative demonstrates the compound’s role as a precursor for introducing conjugated systems, relevant in polymer chemistry .

Isoxazole-Based Analogues

Several methyl esters with bromophenyl-substituted isoxazole cores (e.g., CAS: 517870-15-4, 745078-74-4) exhibit structural similarity scores of 0.75–0.78 compared to this compound . Key differences include:

  • Electronic Effects : The isoxazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
  • Applications : These compounds are often explored in medicinal chemistry for their antimicrobial or anti-inflammatory properties, unlike thiophene derivatives, which are more common in materials science.

Brominated Aromatic Esters

  • Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS: 517870-15-4) :
    This analogue replaces the thiophene ring with a bromophenyl-isoxazole system. The aromatic bromine enhances halogen-bonding interactions, useful in crystal engineering .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Yield Applications
This compound Thiophene Br (5), COOCH₃ (3) 46–91% Cross-coupling precursors
Methyl 3-amino-5-bromothiophene-2-carboxylate Thiophene Br (5), NH₂ (3), COOCH₃ (2) Not reported Pharmaceuticals
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate Isoxazole Br (Ph), COOCH₃ (3) Not reported Medicinal chemistry
5-Vinylthiophene-3-carboxylic acid Thiophene Vinyl (5), COOH (3) 66% Polymer intermediates

Key Research Findings

  • Reactivity: this compound’s bromine at the 5-position facilitates regioselective coupling reactions, whereas amino or isoxazole substituents in analogues redirect reactivity toward nucleophilic or hydrogen-bonding interactions .
  • Synthetic Challenges: Lower yields in certain protocols (e.g., 46% under non-optimized conditions ) highlight sensitivity to reaction conditions, contrasting with more robust isoxazole syntheses.
  • Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than isoxazoles due to aromatic electron delocalization, making them preferable in high-temperature applications.

Properties

IUPAC Name

methyl 5-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWZOBQPAHYSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672603
Record name Methyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88770-19-8
Record name Methyl 5-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromothiophene-3-carboxylate
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Synthesis routes and methods I

Procedure details

5-Bromo-thiophene-3-carboxylic acid (13 g, 64 mmol) was dissolved in methanol (140 mL). Concentrated sulphuric acid (6.5 mL) was added and the mixture heated at reflux for 14 hours. The reaction was quenched by adding a solution of saturated aqueous sodium bicarbonate and most of the solvent was removed by evaporation under vacuum. The mixture was then diluted with a solution of saturated aqueous sodium bicarbonate and the product extracted with DCM. The organic solution was dried over sodium sulphate, filtered and the solvent removed by evaporation to give a white crystalline solid (13.2 g). 1H NMR (400 MHz, CDCl3): δ 8.0 (s, 1H), 7.5 (s, 1H), 3.85 (s, 3H).
Quantity
13 g
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140 mL
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6.5 mL
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Synthesis routes and methods II

Procedure details

Prepare a solution of 5-bromothiophene-3-carboxylic acid (500 mg, 2.41 mmol) in methanol (5 mL). Add concentrated hydrochloric acid (0.1 mL). Reflux the mixture for 3 hours, cool to room temperature, pour into water, and extract with diethyl ether (3×10 mL). Wash the combined organic phases with water (10 mL), then saturated aqueous sodium hydrogencarbonate (10 mL). Dry (magnesium sulfate), filter and concentrate. Perform flash chromatography on silica gel eluting with 5:1 hexane/ethyl acetate to afford 409 mg of 5-bromothiophene-3-carboxylic acid methyl ester as a white solid. 1H NMR (CDCl3) δ 8.10 (d, J=1.5 Hz, 1H), 7.17 (d, J=1.5 Hz, 1H), 3.86 (s, 3H).
Quantity
500 mg
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5 mL
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0.1 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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